5-(2-Bromoethoxy)-2-chloro-1,3-dimethylbenzene
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Overview
Description
5-(2-Bromoethoxy)-2-chloro-1,3-dimethylbenzene: is an organic compound with a complex structure that includes a benzene ring substituted with a bromoethoxy group, a chlorine atom, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethoxy)-2-chloro-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the nucleophilic substitution reaction, where a suitable precursor, such as 2-chloro-1,3-dimethylbenzene, is reacted with 2-bromoethanol in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions in a solvent such as acetone or dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Bromoethoxy)-2-chloro-1,3-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in solvents like DMF or DMSO.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted ethers or thioethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
Chemistry: In synthetic chemistry, 5-(2-Bromoethoxy)-2-chloro-1,3-dimethylbenzene is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various organic compounds .
Biology and Medicine: The compound’s derivatives have shown potential in biological applications, including as inhibitors of specific enzymes or as ligands for receptor studies. Research is ongoing to explore its potential in drug development and medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(2-Bromoethoxy)-2-chloro-1,3-dimethylbenzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromoethoxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new functional groups.
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
2-Bromo-1,3-dimethylbenzene: Lacks the ethoxy group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1,3-dimethylbenzene: Lacks the bromoethoxy group, limiting its applications in certain synthetic routes.
5-(2-Bromoethoxy)-1,3-dimethylbenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 5-(2-Bromoethoxy)-2-chloro-1,3-dimethylbenzene’s unique combination of functional groups makes it a versatile compound in synthetic chemistry. Its ability to undergo various reactions and form diverse products sets it apart from similar compounds, providing a broader range of applications in research and industry .
Properties
IUPAC Name |
5-(2-bromoethoxy)-2-chloro-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-7-5-9(13-4-3-11)6-8(2)10(7)12/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVJGUOYLNYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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